5-Nitro-2-furaldehyde 2-methylsemicarbazone
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Overview
Description
1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrofuran moiety, which is known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 1-methylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular structures. This oxidative stress can lead to cell death, making the compound effective against microbial pathogens and cancer cells. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide: Similar structure with an ethyl group instead of a methyl group.
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole derivatives: These compounds also contain the nitrofuran moiety and exhibit similar biological activities.
Uniqueness
1-Methyl-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds .
Properties
CAS No. |
6281-25-0 |
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Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H8N4O4/c1-10(7(8)12)9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,12)/b9-4+ |
InChI Key |
HPCZKRCCVQJKGG-RUDMXATFSA-N |
Isomeric SMILES |
CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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